Carbinoxamine maleate is derived from carbinoxamine, which is a piperazine derivative. The maleate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. As a first-generation antihistamine, it belongs to the broader class of medications known as H1 receptor antagonists.
The synthesis of carbinoxamine maleate typically involves the reaction of carbinoxamine with maleic acid to form the maleate salt. This process can be achieved through various chemical pathways, including:
The synthesis requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity.
Carbinoxamine maleate has a complex molecular structure characterized by its piperazine ring, which contributes to its pharmacological activity. The molecular formula is CHNO, indicating the presence of two nitrogen atoms and four oxygen atoms in addition to carbon and hydrogen.
Carbinoxamine maleate undergoes several chemical reactions relevant to its pharmacological activity:
The stability of carbinoxamine maleate is critical for its shelf life and effectiveness. Stability studies typically involve stress testing under various conditions (temperature, humidity, light exposure) to determine its degradation pathways.
The primary mechanism of action for carbinoxamine maleate involves antagonism at the H1 histamine receptors. By blocking these receptors, it effectively reduces symptoms of allergic reactions such as itching, sneezing, and nasal congestion.
Analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the compound's physical state and confirm its structure.
Carbinoxamine maleate is primarily used in clinical settings for:
Carbinoxamine maleate, an ethanolamine-derivative antihistamine, entered the United States pharmaceutical market in the early 1950s under the Federal Food, Drug, and Cosmetic Act of 1938. This legislation mandated proof of safety but did not initially require efficacy data for new drug approvals. McNeil Laboratories secured the first New Drug Application approvals for carbinoxamine maleate formulations in 1953: an immediate-release tablet (trade name Clistin, New Drug Application 8-915) and an elixir (New Drug Application 8-955). A "repeat action" tablet (Clistin Repeat Action) followed in 1954 [1] [2].
As a first-generation antihistamine, carbinoxamine maleate exhibited potent histamine H1-receptor blockade alongside significant anticholinergic and sedative properties. Its pharmacological profile positioned it for symptomatic management of allergic conditions, including seasonal rhinitis, urticaria, and conjunctivitis. By 1962, McNeil Laboratories expanded its portfolio with Clistin Expectorant, a combination product containing carbinoxamine maleate and multiple expectorants (New Drug Application 9-248) [2]. Early clinical adoption was driven by its rapid onset (approximately 30 minutes) and established efficacy in controlling histamine-mediated symptoms, cementing its role in allergy therapeutics prior to the stringent efficacy requirements implemented post-1962 [1] [4].
Table 1: Initial New Drug Application Approvals for Carbinoxamine Maleate (1950s)
| Year | New Drug Application Number | Formulation | Brand Name | Indications |
|---|---|---|---|---|
| 1953 | New Drug Application 8-915 | Immediate-release tablet | Clistin | Allergic rhinitis, urticaria, conjunctivitis |
| 1953 | New Drug Application 8-955 | Elixir | Clistin | Same as above |
| 1954 | New Drug Application 8-915 | Repeat Action tablet | Clistin Repeat Action | Same as above |
| 1962 | New Drug Application 9-248 | Expectorant suspension | Clistin Expectorant | Combination product for cough/cold |
The 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic Act mandated proof of efficacy for all new drugs, triggering retrospective reviews of pre-1962 approvals via the Drug Efficacy Study Implementation process. Carbinoxamine maleate underwent rigorous evaluation by the National Academy of Sciences/National Research Council, with the Food and Drug Administration concluding in 1973 that single-ingredient formulations (tablets and elixir) were effective for:
Conversely, combination products like Clistin Expectorant (New Drug Application 9-248) were deemed ineffective in 1982 due to unsubstantiated expectorant activity and irrational combination design. The Repeat Action formulation (New Drug Application 8-915) lost approval in 1983 over bioavailability concerns. Consequently, McNeil Laboratories withdrew New Drug Application 8-915 in 1985 and New Drug Application 9-248 in 1994, leaving Mikart as the sole holder of approved abbreviated new drug applications for carbinoxamine maleate tablets (4 milligram) and oral solution (4 milligram/5 milliliter) by 2006 [1] [2].
Persistent regulatory challenges emerged from widespread unapproved carbinoxamine products. These often included off-label claims for congestion, cough, or cold treatment, and inappropriate pediatric labeling for children under 2 years of age. On June 8, 2006, the Food and Drug Administration announced enforcement actions mandating:
Unapproved carbinoxamine products precipitated significant public health risks, particularly through inappropriate pediatric use. Despite explicit contraindications for children under 2 years of age, numerous preparations were marketed as drops or syrups with dosing instructions for infants. A critical analysis revealed:
Labeling controversies centered on aggressive promotion of unapproved uses. Over 60% of unapproved products marketed carbinoxamine for cold/congestion management, despite lacking Food and Drug Administration approval for these indications. Furthermore, 34% included dosing instructions for infants under 2 years of age—directly contravening safety data [1] [4]. The Food and Drug Administration attributed these practices to:
Table 2: Food and Drug Administration Interventions Against Unapproved Carbinoxamine Products (2006)
| Enforcement Timeline | Targeted Products | Public Health Rationale |
|---|---|---|
| July 10, 2006 | All preparations labeled for children <2 years of age | 21 reported deaths in infants; metabolic vulnerability; lack of safety data |
| September 7, 2006 | Any unapproved single/combination carbinoxamine product | Off-label promotion for cold/cough; lack of efficacy data; risk of polypharmacy overdoses |
The enforcement actions catalyzed industry compliance, leading to new abbreviated new drug application approvals for age-appropriate formulations. Innovations like Karbinal Extended Release (carbinoxamine maleate extended-release oral suspension), approved in 2013 for children ≥2 years of age, emerged as safer alternatives leveraging sustained-release technology to minimize dosing errors [5] [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: